Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate
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Overview
Description
ETHYL 4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHOXYQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHOXYQUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Substitution with Chlorodifluoromethoxy Group: The chlorodifluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate halogenated reagents.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHOXYQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the nitro or carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHOXYQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHOXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
ETHYL 4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHOXYQUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxidized quinoline core, exhibiting different chemical and biological properties.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, used to treat bacterial infections.
The uniqueness of ETHYL 4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHOXYQUINOLINE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C20H17ClF2N2O4 |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
ethyl 4-[4-[chloro(difluoro)methoxy]anilino]-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H17ClF2N2O4/c1-3-28-19(26)16-11-24-17-9-8-14(27-2)10-15(17)18(16)25-12-4-6-13(7-5-12)29-20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25) |
InChI Key |
UUSPXZAVUFAEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC(F)(F)Cl)OC |
Origin of Product |
United States |
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